1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea is a urea derivative featuring two critical heterocyclic moieties:
- Thiophene-substituted cyclopropane: A strained cyclopropane ring directly attached to a thiophene group, introducing conformational rigidity and sulfur-based electronic effects .
The urea linkage (–NH–CO–NH–) serves as a hydrogen-bonding scaffold, a common feature in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(17-9-16(5-6-16)14-2-1-7-22-14)18-11-3-4-12-13(8-11)21-10-20-12/h1-4,7-8H,5-6,9-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHPCPMKSSSPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of the compound can be described as follows:
- IUPAC Name : 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 277.33 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 277.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit activity through:
- Enzyme Inhibition : It is hypothesized that the urea moiety may interact with enzymes, inhibiting their function.
- Receptor Modulation : The benzodioxole and thiophene groups may bind to specific receptors, modulating cellular signaling pathways.
Cytotoxicity Studies
In vitro studies focusing on cytotoxicity have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and activation of caspase pathways.
Case Studies
Case Study 1: Anticancer Activity
A study investigated a related compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
Another study screened several derivatives against Gram-positive and Gram-negative bacteria. While the specific compound was not tested, structural analogs demonstrated MIC values as low as 12.5 µM against E. coli, indicating promising antibacterial properties .
Future Directions
The exploration of This compound in various biological contexts is warranted. Future research should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the precise pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzodioxole-Thiophene Ureas
The following table compares key structural and molecular properties of the target compound with analogs from the evidence:
Key Observations:
- Cyclopropane vs. Furan/Thiophene Hybrids : The target’s cyclopropane group introduces steric strain, which may enhance binding specificity compared to Analog 1’s planar furan-thiophene system .
- Polarity and Solubility: Analog 3’s pyrrolidinone moiety increases hydrophilicity, suggesting better aqueous solubility than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
